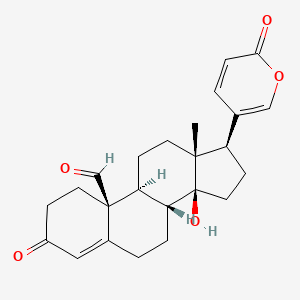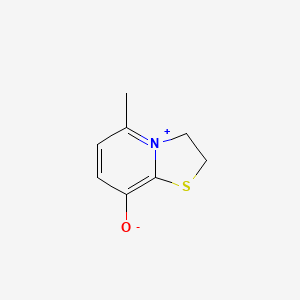![molecular formula C10H8O B14700324 3H-Naphtho[1,8a-b]oxirene CAS No. 23136-53-0](/img/structure/B14700324.png)
3H-Naphtho[1,8a-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphtho[1,8a-b]oxirene: is a chemical compound with the molecular formula C₁₀H₈O. It is a member of the oxirene family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a fused naphthalene ring system. The compound has a molecular weight of 144.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Naphtho[1,8a-b]oxirene typically involves photochemical reactions. One common method is the photochemical cyclization of naphthalene derivatives. This process involves the irradiation of naphthalene with ultraviolet light in the presence of a suitable photosensitizer, leading to the formation of the oxirene ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale photochemical reactors that can handle the necessary ultraviolet light exposure and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Naphtho[1,8a-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3H-Naphtho[1,8a-b]oxirene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and photochemical processes .
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds have been explored for their potential antimicrobial and anticancer properties .
Industry: In industry, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3H-Naphtho[1,8a-b]oxirene primarily involves its photochemical properties. Upon exposure to ultraviolet light, the compound undergoes a cyclization reaction, forming reactive intermediates. These intermediates can further react to form various products depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,2-b]benzofuran: Similar in structure but contains a benzofuran ring instead of an oxirene ring.
Naphtho[2,1-b]pyran: Contains a pyran ring and exhibits different photochemical properties.
Uniqueness: 3H-Naphtho[1,8a-b]oxirene is unique due to its oxirene ring, which imparts distinct photochemical reactivity. This makes it particularly valuable in photochemical studies and applications .
Eigenschaften
CAS-Nummer |
23136-53-0 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3H-naphtho[1,8a-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-7-10-8(4-1)5-3-6-9(10)11-10/h1-2,4-7H,3H2 |
InChI-Schlüssel |
JLDPESYDRQPGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C=CC=CC23C(=C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


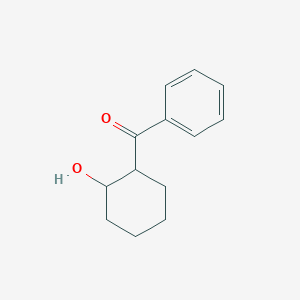
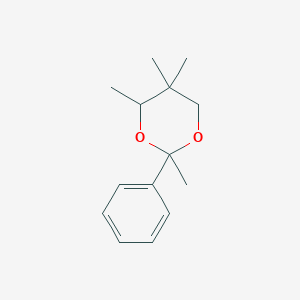
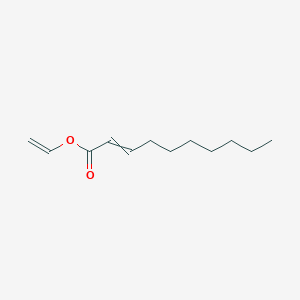

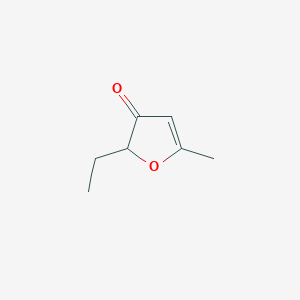

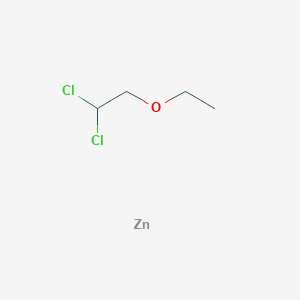

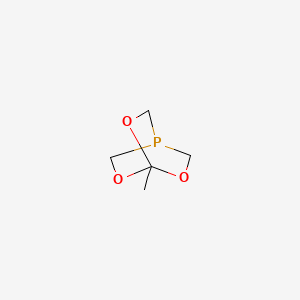
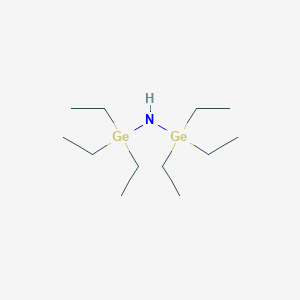
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

